molecular formula C15H15ClN2O2 B1465529 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid CAS No. 1353500-10-3

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid

Cat. No.: B1465529
CAS No.: 1353500-10-3
M. Wt: 290.74 g/mol
InChI Key: ZDNLZHUJKKGMAS-UHFFFAOYSA-N
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Description

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is a high-purity chemical compound intended for research and development purposes. This molecule features a benzoic acid scaffold substituted with a chlorine atom and a 2-(tert-butyl)pyrimidine group, a structure commonly utilized in medicinal chemistry and materials science. Its potential applications may include serving as a key synthetic intermediate or building block in the preparation of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. Researchers value this compound for its potential use in constructing molecular libraries for drug discovery, particularly in projects targeting kinase inhibition or other biological pathways where pyrimidine derivatives are of interest. The tert-butyl group can enhance pharmacokinetic properties, while the carboxylic acid functionality offers a versatile handle for further synthetic modification through amide coupling or esterification reactions. The specific mechanism of action is highly dependent on the final synthesized compound and its biological target. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(2-tert-butylpyrimidin-4-yl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-15(2,3)14-17-7-6-12(18-14)9-4-5-11(16)10(8-9)13(19)20/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNLZHUJKKGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most efficient routes involves palladium-catalyzed coupling between a halogenated chlorobenzoic acid derivative and a pyrimidinyl boronic acid or equivalent.

  • Catalysts and Ligands: Tris-(dibenzylideneacetone)dipalladium(0) combined with chiral BINAP ligands.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent: Toluene or dimethylformamide (DMF).
  • Conditions: Heating at 20–80°C for 1.25–2.25 hours under inert atmosphere.
  • Yield: Approximately 70% isolated yield reported.

This method allows selective formation of the C–C bond between the pyrimidinyl and chlorobenzoic acid moieties with good functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

In some protocols, the pyrimidinyl amine or its derivatives can displace a halogen (chlorine or bromine) on the chlorobenzoic acid ring under basic conditions.

  • Base: Potassium carbonate or potassium hydrogencarbonate.
  • Solvent: N,N-Dimethylformamide (DMF) or water/DMF mixtures.
  • Temperature: 70–100°C.
  • Time: 3–16 hours depending on conditions.
  • Outcome: Formation of the C–N bond linking the pyrimidinyl group to the chlorobenzoic acid.

This method is suitable for direct amination reactions and can be performed with microwave irradiation to reduce reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate coupling reactions.

  • Conditions: Heating at 150°C for 15 minutes.
  • Solvent: Water or acetonitrile.
  • Base: Potassium carbonate.
  • Yield: Ranges from 71% to 84% depending on substrates and scale.

Microwave-assisted methods offer rapid reaction times and improved yields compared to conventional heating.

Reduction and Functional Group Transformations

When starting materials contain nitro groups (e.g., nitropyridinyl intermediates), catalytic hydrogenation is used:

  • Catalyst: 5–10% Palladium on activated carbon.
  • Solvent: Ethyl acetate or acetic acid.
  • Conditions: Room temperature to 30°C under hydrogen pressure (45 psi).
  • Time: 1–3 hours.
  • Purpose: Conversion of nitro groups to amino groups, enabling further coupling or substitution.

Representative Data Table of Reaction Conditions and Yields

Method Type Reagents & Catalysts Solvent Temp (°C) Time Yield (%) Notes
Pd-Catalyzed Cross-Coupling Pd2(dba)3, BINAP, Cs2CO3 Toluene 20–80 1.25–2.25 h ~70 High selectivity, inert atmosphere
SNAr Amination K2CO3, N-BOC-piperazine or amine DMF 70–100 3–16 h 60–70 Microwave irradiation improves yield
Microwave-Assisted Coupling K2CO3 Water/Acetonitrile 150 15 min 71–84 Rapid, energy-efficient
Catalytic Hydrogenation Pd/C (5–10%), H2 EtOAc/Acetic acid 20–30 1–3 h Quantitative Reduction of nitro to amine

Detailed Research Findings

  • Catalyst Efficiency: Pd-catalyzed cross-coupling reactions with BINAP ligands provide excellent yields and stereoselectivity, crucial for pharmaceutical-grade synthesis.
  • Microwave Irradiation: Significantly reduces reaction times from hours to minutes, maintaining or improving yields.
  • Base Selection: Potassium carbonate is preferred for its moderate basicity and solubility; cesium carbonate enhances reactivity in coupling reactions.
  • Solvent Effects: DMF and toluene are common; DMF facilitates SNAr reactions, while toluene is preferred for palladium-catalyzed steps.
  • Purification: Silica gel chromatography and recrystallization from suitable solvents yield high-purity final products.
  • Scalability: Methods have been demonstrated from milligram to multi-gram scales with consistent yields.

Chemical Reactions Analysis

Types of Reactions

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.

    Oxidation Products: Carboxylates or quinones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemical Reactions

This compound can undergo various reactions:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines.
  • Oxidation/Reduction Reactions : The benzoic acid moiety can be oxidized or reduced.
  • Coupling Reactions : It can participate in coupling reactions to form more complex molecules.

Chemistry

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid serves as a building block for synthesizing more complex organic compounds. Its structural uniqueness allows for various modifications, making it valuable in developing new chemical entities.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets suggests that it may inhibit enzymes or receptors, blocking their activity. This mechanism is crucial in drug discovery and development.

Medicine

The compound has been explored for therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies indicate potential effectiveness in reducing inflammation.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing new materials and catalysts. Its chemical properties make it suitable for formulating advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction through the inhibition of specific signaling pathways.

Case Study 2: Inhibitory Effects on Enzymes

Research highlighted that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. In vitro assays showed that it effectively reduced enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Several pyrimidine-based kinase inhibitors share structural motifs with the target compound. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid C₁₅H₁₅ClN₂O₂ 290.75 tert-butyl pyrimidine, 2-chlorobenzoic acid Not explicitly stated
XL413 C₁₅H₁₄ClN₃O₂ 315.75 Pyrrolidinyl benzofuropyrimidinone Cdc7 kinase inhibitor
LDC000067 C₁₈H₁₈N₄O₃S 370.43 Methoxyphenyl pyrimidine, benzenesulfonamide CDK9 inhibitor
PHA-767491 C₁₂H₁₄ClN₃O₂ 283.71 Pyridinyl dihydropyrrolopyridinone Dual Cdc7/Cdk9 inhibitor

Key Observations :

  • Substituent Effects : The tert-butyl group in the target compound enhances lipophilicity compared to the pyrrolidinyl group in XL413 or the methoxyphenyl group in LDC000065. This may influence membrane permeability or target selectivity .

Chlorobenzoic Acid Derivatives

A structurally related compound, 5-{2-[(2-bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid , shares the 2-chlorobenzoic acid moiety but differs in substituents:

Property Target Compound 5-{2-[(2-Bromophenyl)...} ()
Molecular Formula C₁₅H₁₅ClN₂O₂ C₅H₇N₃O (discrepancy noted)
Molecular Weight 290.75 125.13
Key Substituents tert-butyl pyrimidine Bromophenyl hydrazine-yl
Functional Group Carboxylic acid Carboxylic acid

Key Observations :

  • The molecular weight discrepancy in (C₅H₇N₃O vs. the longer IUPAC name) suggests a possible error in the reported data, requiring further verification .

Research Implications and Gaps

  • Optimization Potential: The tert-butyl group could be modified to balance lipophilicity and solubility, as seen in kinase inhibitors like SNS-032 (contains a tert-butyl-oxazole group) .
  • Contradictions : ’s molecular formula (C₅H₇N₃O) conflicts with its IUPAC name, highlighting the need for data validation in comparative studies.

Biological Activity

5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid is a complex organic compound characterized by its unique structural features, including a pyrimidine ring with a tert-butyl substituent and a chlorobenzoic acid moiety. Its molecular formula is C15H15ClN2O2C_{15}H_{15}ClN_2O_2 with a molecular weight of approximately 290.74 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, various derivatives have been tested against cancer cell lines, showing promising results in inhibiting tumor growth. A study found that compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antiproliferative effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of this compound. Similar benzoic acid derivatives have displayed antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Chlorobenzoic AcidLacks pyrimidine ringModerate antimicrobial activity
4-tert-Butylbenzoic AcidLacks pyrimidine and chlorineLimited anticancer properties
Pyrimidine DerivativesVaries widelyDiverse biological activities

This compound stands out due to its combination of structural features, which confer unique biological activities not present in simpler derivatives .

Study 1: Antitumor Activity Evaluation

In a study examining various pyrimidine derivatives, this compound was tested for its ability to inhibit cell proliferation in colon cancer models. The results indicated significant inhibition of HCT116 tumor growth, with IC50 values comparable to leading anticancer agents .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that it significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Efficacy Assessment

A recent study assessed the antimicrobial properties of benzoic acid derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with further SAR analysis suggesting that the presence of both the pyrimidine and chlorobenzoic moieties enhances its efficacy .

Q & A

Q. What are the established synthetic routes for 5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with chlorobenzoic acid precursors. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-pyrimidine bond formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres .
  • Acid-catalyzed tert-butyl group introduction , often via tert-butyl esters, followed by deprotection using HCl or TFA .
  • Optimization : Adjusting solvent polarity (e.g., tert-butanol for solubility) and temperature (40–100°C) improves yields. Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrimidine protons at δ 8.5–9.0 ppm) .
  • HPLC/LC-MS : Quantify purity (>95%) using C18 columns with mobile phases like acetonitrile/water (+0.1% formic acid). Monitor for byproducts (e.g., dechlorinated analogs) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₆ClN₂O₂) with ≤0.3% deviation .

Q. What are the solubility and formulation considerations for biological assays?

Methodological Answer:

  • Solubility : Poor aqueous solubility (common for aromatic acids). Use DMSO for stock solutions (10–50 mM), diluted in PBS or cell media (<1% DMSO final) .
  • Stability : Store at −20°C in inert atmospheres; avoid prolonged exposure to light or humidity to prevent tert-butyl group hydrolysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL achieves R-factors <0.05 .
  • Key Metrics : Bond angles (e.g., pyrimidine ring planarity) and torsion angles (e.g., tert-butyl orientation) confirm steric effects .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein PDB IDs (e.g., 11Y for benzoic acid-binding enzymes) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS, 100 ns runs) .
  • QSAR : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with activity .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 4-fluorobenzoic acid derivatives ).
  • Re-refinement : Re-analyze X-ray data with alternate software (e.g., Olex2 vs. SHELX) to check for model bias .
  • Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What strategies optimize bioactivity assays for this compound’s derivatives?

Methodological Answer:

  • Target Selection : Screen against kinases or GPCRs (common pyrimidine targets) via fluorescence polarization .
  • Dose-Response : Test 0.1–100 μM ranges in triplicate; normalize to controls (e.g., DMSO vehicle).
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess tert-butyl group susceptibility .

Data Contradiction Analysis

Example Issue : Conflicting melting points (mp) reported for similar compounds.
Resolution :

  • Contextualize Data : Compare purity levels (e.g., 95% vs. 99%) and crystallization solvents (e.g., ethanol vs. acetone) .
  • Reproduce Conditions : Synthesize the compound using documented protocols to verify mp reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid
Reactant of Route 2
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5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid

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